molecular formula C17H17FN6O2 B2850783 1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea CAS No. 921110-30-7

1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea

Cat. No.: B2850783
CAS No.: 921110-30-7
M. Wt: 356.361
InChI Key: ZKXBRLLFEXUWFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-ethoxyphenyl)-3-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)urea is a useful research compound. Its molecular formula is C17H17FN6O2 and its molecular weight is 356.361. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogel Formation and Anion Influence

Hydrogel formation using compounds that contain urea functionalities, such as 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, demonstrates the utility of urea derivatives in creating materials with tunable physical properties. The anions present can significantly influence the gel's rheology and morphology, indicating applications in material science where the physical properties of hydrogels can be precisely controlled for specific uses, including drug delivery systems and tissue engineering scaffolds (Lloyd & Steed, 2011).

Urea Derivatives in Medicinal Chemistry

Urea derivatives, like N-mesityl-N'-(3-methylphenyl)urea and others, have been explored for their enzyme inhibition properties and potential anticancer activities. These compounds were evaluated against various cancer cell lines, showcasing the role urea derivatives can play in the development of new therapeutic agents. The ability to modulate biological activities through structural modifications of urea derivatives underscores their importance in drug design and discovery processes (Mustafa, Perveen, & Khan, 2014).

Role in Synthesis of Pyrimidine Derivatives

The synthesis of pyrimidine derivatives using ethyl 2-ethoxymethylidene-3-polyfluoroalkyl-3-oxopropionates and urea reveals the chemical versatility of urea compounds. These derivatives find applications in pharmaceuticals, agrochemicals, and dyes. The regioselective condensation and subsequent cyclization to form tetrahydropyrimidines demonstrate the utility of urea in facilitating complex chemical transformations (Goryaeva, Burgart, & Saloutin, 2009).

Enzyme Inhibition and Anticancer Investigations

Exploring urea derivatives for enzyme inhibition and their effects on cancer cell lines offers a glimpse into the potential therapeutic applications of these compounds. Research indicates that specific urea derivatives can inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, and exhibit antiproliferative effects against cancer cells. Such findings highlight the potential of urea derivatives in developing new treatments for cancer and other diseases (Mustafa, Perveen, & Khan, 2014).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O2/c1-2-26-15-9-4-3-8-14(15)20-17(25)19-11-16-21-22-23-24(16)13-7-5-6-12(18)10-13/h3-10H,2,11H2,1H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKXBRLLFEXUWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCC2=NN=NN2C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.